N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-4-methylbenzamide
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Overview
Description
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring, an acetamidoethyl group, and a methylbenzamide moiety. Its molecular formula is C21H24N4O3, and it has a molecular weight of 380.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetamidoethyl group is then introduced via nucleophilic substitution reactions, often using acetamidoethyl halides. The final step involves the coupling of the benzodiazole intermediate with 4-methylbenzoyl chloride under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acetamidoethyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and hydrogels.
Mechanism of Action
The mechanism of action of N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the acetamidoethyl group can form hydrogen bonds with proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Acetamidoethyl)-1-methyl-1H-benzimidazol-5-yl]acetamide: Similar structure but lacks the 4-methylbenzamide moiety.
N-[2-(2-Acetamidoethyl)-1-methyl-1H-benzimidazol-5-yl]-4-nitrobenzamide: Contains a nitro group instead of a methyl group on the benzamide ring.
Uniqueness
N-[2-(2-ACETAMIDOETHYL)-1-METHYL-1H-1,3-BENZODIAZOL-5-YL]-4-METHYLBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H22N4O2/c1-13-4-6-15(7-5-13)20(26)22-16-8-9-18-17(12-16)23-19(24(18)3)10-11-21-14(2)25/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H,22,26) |
InChI Key |
MWWRMHJMLJXFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C)C |
Origin of Product |
United States |
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